D-Glucose

Description

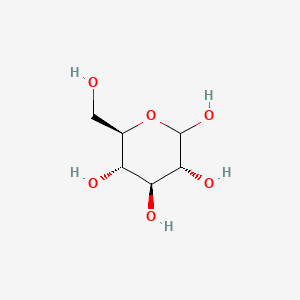

D-Glucose, a fundamental monosaccharide, serves as a primary energy source in biological systems and is a key component of bacterial glycans and mammalian glycoconjugates . Its structure exists in cyclic forms (α and β anomers) due to mutarotation, a phenomenon first observed in 1846 . The α- and β-D-Glucose anomers differ in the configuration of the hydroxyl group at the C1 position, influencing their physical and electronic properties . This compound is central to glycolysis, glycoprotein synthesis, and energy metabolism, making its structural and functional analysis critical for understanding biochemical pathways .

Structure

3D Structure

Properties

IUPAC Name |

(3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-GASJEMHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501015215, DTXSID901015217 | |

| Record name | D-Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2280-44-6, 54-17-1, 26655-34-5, 1227096-09-4 | |

| Record name | D-Glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2280-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glucopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α-D-Glucopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

β-Fructosidase-Mediated Sucrose Cleavage

The enzymatic hydrolysis of sucrose into D-glucose and D-fructose is a cornerstone of industrial production. β-Fructosidase catalyzes this reaction at pH 4.6, achieving near-quantitative conversion under mild conditions. The process involves:

Key parameters include temperature (25–30°C), substrate concentration, and enzyme purity. Industrial-scale reactors often employ immobilized β-fructosidase to enhance reusability and reduce costs. A notable limitation is the enzyme’s collateral activity on low-molecular-weight fructans, which necessitates rigorous substrate purification to prevent byproduct formation.

Table 1: Optimal Conditions for β-Fructosidase Hydrolysis

| Parameter | Value/Range |

|---|---|

| pH | 4.6 |

| Temperature | 25–30°C |

| Reaction Time | 5–60 minutes |

| Substrate Purity | ≥98% sucrose |

| Enzyme Loading | 0.1–0.5 U/mg substrate |

Chemical Synthesis and Acid Hydrolysis

Sulfuric Acid-Catalyzed Cellulose Hydrolysis

Concentrated sulfuric acid (60–70%) hydrolyzes cellulose into this compound at elevated temperatures (100–120°C). While this method bypasses enzymatic costs, it generates toxic waste and requires neutralization steps, limiting its appeal compared to enzymatic routes.

Analytical Methods for this compound Quantification

Fluorescence-Based Detection

Megazyme’s fluorescence assay detects this compound at concentrations as low as 0.009 µg/mL, utilizing a coupled enzyme system (hexokinase/glucose-6-phosphate dehydrogenase) to generate NADPH, measured at 530–560 nm excitation and 590 nm emission.

Table 2: Fluorescence Assay Parameters

| Parameter | Specification |

|---|---|

| Linear Range | 0.009–0.18 µg/mL |

| Detection Limit | 0.005 µg/mL |

| Incubation Time | 30 minutes |

| Sample Volume | 0.10 mL |

Enzymatic Spectrophotometric Assays

NADPH-dependent assays measure this compound at 340 nm, with a molar extinction coefficient of 6,300 L·mol⁻¹·cm⁻¹. This method is integral to post-hydrolysis quality control, ensuring product compliance with pharmacopeial standards.

Industrial-Scale Production Workflows

Modern facilities integrate enzymatic hydrolysis with continuous flow reactors to maximize throughput. For example, sucrose hydrolysis systems utilize immobilized β-fructosidase in packed-bed reactors, achieving >90% conversion with enzyme half-lives exceeding 30 days . Downstream processing includes ion-exchange chromatography and crystallization to produce pharmaceutical-grade this compound.

Scientific Research Applications

Pharmaceutical Applications

Injectable Solutions and Rehydration:

D-Glucose is widely used in the formulation of injectable solutions and oral rehydration therapies. It serves as an energy source for patients who are unable to consume food orally. The use of this compound in these solutions helps restore hydration and electrolyte balance in patients suffering from dehydration due to diarrhea or other medical conditions .

Drug Formulation:

this compound is employed as an excipient in various drug formulations, enhancing the stability and solubility of active pharmaceutical ingredients (APIs). Its role as a bulking agent is particularly significant in the production of lyophilized (freeze-dried) pharmaceuticals .

Diagnostic Applications

Diabetes Management:

Recent advancements have highlighted this compound's potential in developing diagnostic tools for diabetes. A novel fluorescent chiral-selective receptor system utilizing this compound has been developed to enhance the detection of glucose levels in blood samples. This method shows high selectivity for this compound over its enantiomer, L-glucose, making it a promising tool for diabetes diagnostics .

Molecular Detection:

this compound has also been utilized in colorimetric assays for detecting pathogens. For instance, gold nanoparticles (AuNPs) synthesized using this compound are applied in rapid diagnostic tests for foodborne pathogens like Enterococcus faecium and Staphylococcus aureus. This method simplifies the detection process while maintaining high sensitivity and specificity .

Food Technology

Sweetener and Preservative:

In the food industry, this compound is commonly used as a sweetener and preservative. It enhances the flavor profile of various products, including jams, jellies, and baked goods. Its ability to retain moisture makes it an effective ingredient for improving texture and shelf life .

Fermentation Processes:

this compound serves as a primary substrate in fermentation processes for producing biofuels and organic acids such as lactic acid and acetic acid. Its role in fermentation is crucial for the production of ethanol from biomass sources, highlighting its importance in sustainable energy production .

Biotechnological Applications

Cell Culture Media:

this compound is frequently included in cell culture media as a carbon source to support cell growth and metabolism. Research indicates that varying concentrations of this compound can influence cell viability and proliferation rates in cancer studies, demonstrating its relevance in biomedical research .

Genotoxicity Studies:

Studies have shown that elevated levels of this compound can induce cytotoxicity and genotoxicity in certain cancer cell lines, such as MCF-7 breast cancer cells. This finding underscores the importance of understanding glucose metabolism's implications for cancer biology and potential therapeutic strategies .

Industrial Applications

Production of Industrial Products:

this compound is also utilized in the manufacturing of adhesives, resins, and plastics due to its properties as a reducing agent. Its versatility extends to textile production where it aids in dyeing processes .

Summary Table of this compound Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceuticals | Injectable solutions, drug formulation | Restores hydration; enhances drug stability |

| Diagnostics | Diabetes management tools; pathogen detection | High selectivity; rapid results |

| Food Technology | Sweetener; moisture retention | Improves flavor; extends shelf life |

| Biotechnology | Cell culture media; genotoxicity studies | Supports cell growth; informs cancer research |

| Industrial | Production of adhesives, resins | Versatile reducing agent; aids textile processes |

Mechanism of Action

D-Glucose exerts its effects primarily through its role in cellular respiration. It is transported into cells via glucose transporters (GLUTs) and undergoes glycolysis to produce pyruvate. Pyruvate enters the mitochondria and is further oxidized in the citric acid cycle to produce adenosine triphosphate (ATP), the energy currency of the cell. The regulation of glucose metabolism involves various hormones, including insulin and glucagon .

Comparison with Similar Compounds

Comparison with Structural Isomers and Epimers

D-Glucose shares osazone formation properties with structural isomers D-Fructose and D-Mannose, despite differences in carbonyl group positioning. This occurs because osazone formation involves the first two carbon atoms, which are structurally identical in these sugars after reaction with phenylhydrazine . For example:

| Compound | Osazone Formation with this compound |

|---|---|

| D-Fructose | Yes |

| D-Mannose | Yes |

| D-Galactose | No |

Comparison with Anomers (α-D-Glucose vs β-D-Glucose)

The α and β anomers of this compound exhibit subtle structural and electronic differences:

- Crystalline Structure : Both adopt orthorhombic configurations, but α-D-Glucose has a direct bandgap at the Brillouin zone center, while β-D-Glucose shows similar bandgap characteristics .

- Interatomic Distances : DFT calculations confirm α-D-Glucose has C–C and C–O distances of 1.54 Å and 1.43 Å, respectively, closely matching experimental data .

- Density of States (DOS): Partial DOS profiles are nearly identical, with minor variations in energy distribution (Fig. 4, ).

| Parameter | α-D-Glucose | β-D-Glucose |

|---|---|---|

| Bandgap Type | Direct | Direct |

| C–C Distance (Å) | 1.54 | 1.54 |

| C–O Distance (Å) | 1.43 | 1.43 |

Comparison with Enantiomers (this compound vs L-Glucose)

D- and L-Glucose are non-superimposable mirror images, leading to distinct biochemical behaviors:

- Chromatographic Retention : L-Glucose derivatives elute later in HPLC (13.1/15.2 min vs. This compound’s 12.6/15.3 min) due to stereochemical interactions .

Comparison with Derivatives and Modified Sugars

A. 3-O-Methyl-D-Glucose (3OMG)

MRI CEST Properties : this compound shows higher CEST contrast at acidic pH (pH 6.0), while 3OMG peaks at neutral pH (7.4), enabling pH-dependent imaging applications .

B. Phosphate Derivatives

This compound-6-Phosphate : A metabolic intermediate with distinct regulatory roles in glycolysis, identifiable via its phosphate moiety .

C. Acetylated Derivatives

- 2′,6′-O-Acetylsalicortin: Acetylation at the β-D-Glucose moiety enhances anti-adipogenic activity (IC50 = 24.6 μM) compared to non-acetylated derivatives (IC50 = 53.5 μM) .

Analytical and Computational Methodologies for Differentiation

- Chromatography: GC and HPLC retention times distinguish this compound (27.93 min in GC) from L-Rhamnose (17.4 min) and D-Apiofuranose (17.87 min) .

- NMR Spectroscopy: Anomerization kinetics (α ↔ β) are monitored via ¹H NMR, revealing equilibrium ratios (36% α, 64% β) in aqueous solution .

- DFT Calculations : Predict interatomic distances and electronic structures with >95% accuracy for α- and β-D-Glucose .

Biological Activity

D-Glucose, a simple sugar and primary energy source for cells, plays a critical role in various biological processes. Its metabolism is crucial not only for energy production but also for cellular signaling and physiological functions. This article explores the biological activity of this compound, including its metabolic pathways, pharmacological implications, and case studies highlighting its significance in health and disease.

Metabolic Pathways of this compound

This compound is primarily metabolized through glycolysis, a series of enzymatic reactions that convert glucose into pyruvate, yielding ATP as an energy source. The key pathways include:

- Glycolysis : Converts glucose into pyruvate, producing energy.

- Gluconeogenesis : The synthesis of glucose from non-carbohydrate precursors.

- Pentose Phosphate Pathway : Provides NADPH and ribose-5-phosphate for nucleotide synthesis.

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Function |

|---|---|

| Hexokinase | Phosphorylates glucose to glucose-6-phosphate |

| Phosphofructokinase | Catalyzes the conversion of fructose-6-phosphate to fructose-1,6-bisphosphate |

| Pyruvate Kinase | Converts phosphoenolpyruvate to pyruvate |

Pharmacological Implications

This compound has significant pharmacological implications, particularly in diabetes management and cancer therapy. Its role in glucose homeostasis is vital for preventing hyperglycemia and related complications.

Case Studies

- Diabetes Management : Research indicates that this compound levels are tightly regulated by insulin. In diabetic models, elevated blood glucose levels can lead to complications such as neuropathy and retinopathy due to oxidative stress and inflammation .

- Cancer Therapy : this compound analogs, such as 2-deoxy-D-glucose (2-DG), have been studied for their ability to inhibit glycolysis in cancer cells. This inhibition can lead to reduced tumor growth by depriving cancer cells of energy . A study demonstrated that combining 2-DG with chemotherapy enhanced the efficacy of treatment in glioblastoma multiforme .

Biological Effects of this compound

This compound exerts various biological effects beyond energy metabolism:

- Cell Signaling : It influences insulin signaling pathways, which are crucial for maintaining glucose homeostasis.

- Antioxidant Activity : this compound metabolism generates reactive oxygen species (ROS), which can induce oxidative stress but also activate cellular defense mechanisms.

Table 2: Biological Activities of this compound

| Activity | Description |

|---|---|

| Energy Production | Primary substrate for ATP generation |

| Cell Signaling | Modulates insulin signaling pathways |

| Antioxidant Effects | Induces ROS production, activating defenses |

Research Findings

Recent studies have highlighted the dual role of this compound in health and disease:

- Inhibition of Glycolysis : 2-DG mimics this compound but inhibits glycolysis, demonstrating potential as an anticancer agent. It has been shown to enhance the effects of traditional chemotherapeutics by inducing metabolic stress in cancer cells .

- Impact on Immune Function : Elevated glucose levels can impair immune cell function, leading to increased susceptibility to infections in diabetic patients .

Q & A

Q. What are the standard enzymatic methods for quantifying D-glucose in biological samples?

Enzymatic assays are widely used for this compound quantification due to their specificity. The glucose oxidase/peroxidase (GOPOD) method is a common colorimetric approach. In this method:

- This compound is oxidized to D-gluconolactone and hydrogen peroxide via glucose oxidase.

- Peroxidase catalyzes the reaction of hydrogen peroxide with a chromogen (e.g., 4-aminoantipyrine), producing a measurable color change .

- Validation includes calibration with standard solutions and normalization against controls. For reproducibility, ensure reagents are stored at 2–8°C and avoid exposure to light .

Q. How can researchers distinguish between α-D-glucose and β-D-glucose anomers experimentally?

- Polarimetry : Measure the optical rotation of a solution over time. Pure α-D-glucose has a specific rotation of +112°, while β-D-glucose rotates at +18.7°. At equilibrium, the mixture stabilizes at +52.7° due to mutarotation .

- Infrared (IR) Spectroscopy : Analyze characteristic absorption bands. For example, α-D-glucose shows distinct C1-OH stretching vibrations at ~844 cm⁻¹, whereas β-D-glucose exhibits peaks near ~891 cm⁻¹ .

Advanced Research Questions

Q. How can contradictory data on high this compound-induced oxidative stress be resolved in endothelial cell studies?

High this compound (e.g., 25 mM) increases reactive oxygen species (ROS) and nitric oxide (NO) in human umbilical vein endothelial cells (HUVECs). However, insulin or SOD mimetics (e.g., tempol) may reverse these effects. To address variability:

- Use Bonferroni correction for multiple comparisons after ANOVA to reduce Type I errors.

- Validate findings with orthogonal assays (e.g., BH4 levels via HPLC, phosphorylation states of p42/44 MAPK via Western blot) .

- Control for cell passage number and glucose exposure duration, as effects are time-dependent .

Q. What computational approaches validate molecular recognition in this compound-imprinted polymers?

- Density Functional Theory (DFT) : Simulate interactions between methacrylic acid (MAA) and this compound. Key steps:

- Optimize geometries using B3LYP/6-31+G(d) basis sets.

- Analyze hydrogen bonding via atomic distance changes (e.g., O–H···O interactions between MAA and glucose hydroxyl groups).

- Compare binding energies to experimental potentiometric data .

Q. How is methylation analysis used to determine polysaccharide branching in this compound-containing polymers?

- Methylation-GC/MS : Hydrolyze methylated polysaccharides (e.g., from Tricholoma matsutake), convert to alditol acetates, and analyze fragments.

- Identify linkage patterns: For example, (1→4)-linked α-D-glucose residues dominate, with branching at (1→4,6)-linked positions. Use fragmentation patterns (e.g., 2,3,6-tri-O-methyl glucose for linear chains) .

Q. How does this compound concentration modulate insulin secretion in pancreatic β-cell models?

- Glucose-Stimulated Insulin Secretion (GSIS) : Differentiate spheroids in 20 mM this compound to mimic physiological conditions. Measure C-peptide secretion via ELISA.

- At 20 mM this compound, insulin secretion increases significantly (P < 0.02) compared to 2 mM, indicating functional β-cell maturation. Validate via immunofluorescence for C-peptide-positive cells .

Methodological Considerations

Q. What statistical frameworks are critical for analyzing dose-dependent this compound effects?

- ANOVA with post hoc tests : Use for multi-group comparisons (e.g., 5 mM vs. 25 mM glucose). Apply Bonferroni correction to adjust for family-wise error rates .

- Dose-response modeling : Fit data to sigmoidal curves (e.g., GraphPad Prism) to calculate EC₅₀ values for glucose transport or ROS production .

Q. How are isotopic labeling (e.g., ¹³C-D-glucose) and NMR applied to metabolic flux analysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.